molecular formula C25H31NO8 B11443601 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11443601
M. Wt: 473.5 g/mol
InChI Key: DEHSQVCXKKTBII-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a lead compound for the development of new drugs.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives such as:

  • 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The uniqueness of 3-Ethyl 6-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other hexahydroquinoline derivatives.

Properties

Molecular Formula

C25H31NO8

Molecular Weight

473.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 2,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H31NO8/c1-8-34-25(29)19-13(3)26-15-9-12(2)18(24(28)33-7)22(27)21(15)20(19)14-10-16(30-4)23(32-6)17(11-14)31-5/h10-12,18,20,26H,8-9H2,1-7H3

InChI Key

DEHSQVCXKKTBII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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